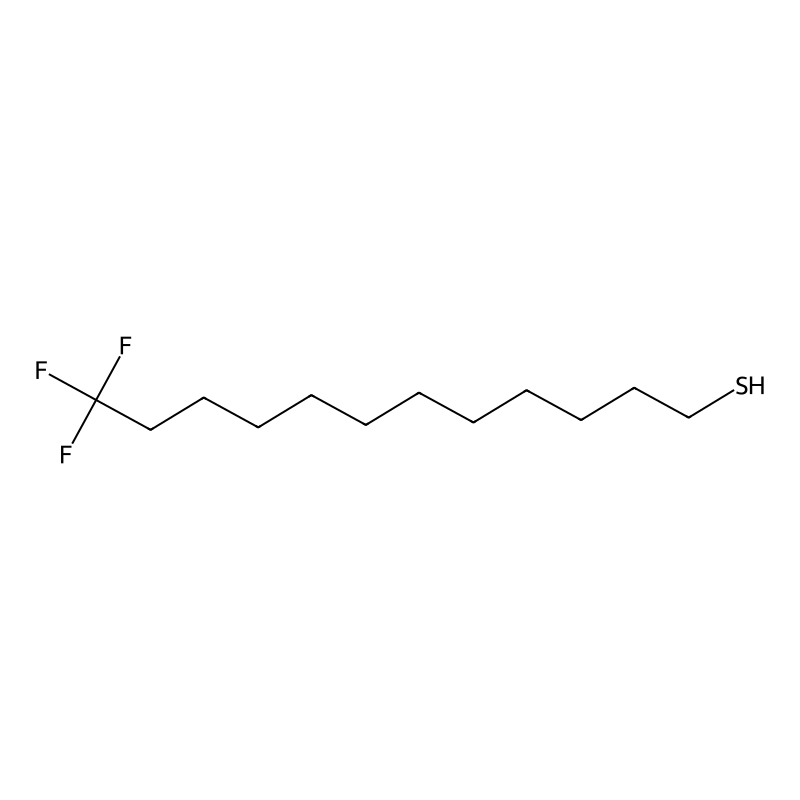

12,12,12-Trifluorododecane-1-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

12,12,12-Trifluorododecane-1-thiol, also known as perfluorododecanethiol, is a synthetic organofluorine compound classified within the family of perfluoroalkyl thiols. Its molecular structure features a perfluorinated dodecyl chain (C12F23) linked to a thiol group (SH). This unique configuration imparts distinctive physical and chemical properties, making it an intriguing subject for various scientific investigations. The trifluorinated nature of the compound enhances its hydrophobic characteristics and stability, which are critical for applications in surface modification and catalysis.

Surface Modification

Surface modification involves altering the properties of a material's surface. Researchers explore trifluorododecanethiol for its potential to modify surfaces due to the presence of both the perfluorinated tail (three fluorine atoms) and the thiol group []. The perfluorinated tail can interact with hydrophobic (water-repelling) moieties on a surface, while the thiol group can form strong chemical bonds with certain metals like gold []. This ability to bind to both surfaces makes trifluorododecanethiol a potential candidate for creating self-assembled monolayers (SAMs) []. SAMs are ordered assemblies of molecules on a surface that can modify the surface's properties like wettability, friction, and adhesion [].

Catalysis

Catalysis is the process of accelerating a chemical reaction using a catalyst. Trifluorododecanethiol is being explored as a potential catalyst due to its ability to bind to metals and influence their reactivity []. The thiol group can bond to a metal catalyst, and the perfluorinated tail can create a specific environment around the metal that affects how it interacts with reactant molecules []. This tailored environment could potentially improve the efficiency or selectivity of certain catalytic reactions.

The chemical behavior of 12,12,12-Trifluorododecane-1-thiol is primarily influenced by the presence of the thiol group. Thiols generally participate in several key reactions:

- Oxidation: Thiols can be oxidized to form disulfides or sulfonic acids. For example:

- Thiol-Disulfide Exchange: This reaction is significant in biological systems and involves the exchange of thiol groups between molecules.

- Metal Complexation: The thiol group can form strong bonds with metal ions, leading to the formation of metal thiolate complexes, which are important in catalysis and material science .

The synthesis of 12,12,12-Trifluorododecane-1-thiol can be achieved through several methods:

- Direct Fluorination: Starting from dodecanethiol, fluorination can be performed using fluorinating agents under controlled conditions.

- Alkylation Reactions: Thiourea can react with activated alkyl halides to produce thiols through an S-alkylation mechanism:followed by hydrolysis.

- Reduction of Sulfides: Sulfides can be reduced to yield thiols using reducing agents like lithium aluminum hydride or borane .

12,12,12-Trifluorododecane-1-thiol has potential applications in several fields:

- Surface Modification: Its ability to form self-assembled monolayers on surfaces makes it valuable for modifying surface properties such as wettability and adhesion.

- Catalysis: The compound may serve as a catalyst or catalyst modifier due to its interaction with metal surfaces and influence on reaction environments.

- Nanotechnology: It can be utilized in creating functionalized nanoparticles for drug delivery or sensing applications.

Interaction studies involving 12,12,12-Trifluorododecane-1-thiol focus on its reactivity with metals and other compounds. The ability of the thiol group to bind with metals allows for the exploration of its role in catalysis and material science. Studies have shown that thiols can alter the electronic properties of metal surfaces and enhance catalytic activity by providing a tailored environment around metal centers .

Several compounds share structural similarities with 12,12,12-Trifluorododecane-1-thiol. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| Dodecanethiol | C12H26S | Non-fluorinated; used in organic synthesis |

| Perfluorooctanethiol | C8F17SH | Shorter chain; higher volatility |

| Octadecane-1-thiol | C18H38S | Longer chain; less hydrophobic |

| Tridecafluorohexanethiol | C6F13SH | Similar fluorination; shorter carbon chain |

The unique aspect of 12,12,12-Trifluorododecane-1-thiol lies in its specific trifluorinated structure which enhances its hydrophobicity and stability compared to non-fluorinated analogs. This property is particularly advantageous for applications requiring strong surface interactions or specialized catalytic environments .

12,12,12-Trifluorododecane-1-thiol represents a unique fluorinated organothiol compound with the molecular formula C₁₂H₂₃F₃S and molecular weight of 256.37 g/mol [27] [28]. This compound features a twelve-carbon alkyl chain terminated with three fluorine atoms at the omega position and a thiol functional group at the alpha position, making it an ideal candidate for self-assembled monolayer formation on gold surfaces [2].

Gold Substrate Interactions Through Thiolate Bond Formation

The formation of self-assembled monolayers of 12,12,12-trifluorododecane-1-thiol on gold substrates occurs through the spontaneous chemisorption of the thiol headgroup to the gold surface [2] [5]. The sulfur-gold interaction exhibits a bond strength of approximately 45 kcal/mol, forming a stable semi-covalent thiolate bond that serves as the foundation for monolayer assembly [14] [15]. This interaction strength is significantly higher than typical physisorbed bonds but lower than fully covalent carbon-carbon bonds, which exhibit strengths of approximately 83 kcal/mol [2].

The mechanism of thiolate bond formation involves the oxidative addition of the thiol sulfur-hydrogen bond to the metallic gold substrate [5] [18]. During this process, the hydrogen atom is eliminated, and the sulfur atom forms a direct bond with gold atoms on the surface [14] [17]. Recent studies have revealed that the gold-sulfur coupling can exhibit both physisorbed and chemisorbed characteristics depending on the surface structure and molecular environment [16]. On planar Au(111) surfaces, the bonding predominantly has physisorbed character, while chemisorbed bonds form when excess molecules are present around high-energy, uncoordinated gold atoms [16].

The thiolate formation process follows a multistep adsorption mechanism [5] [7]. Initially, thiol molecules approach the gold substrate and displace physisorbed solvent molecules [5]. The molecules then adopt either lying-down configurations or upright orientations depending on surface coverage and intermolecular interactions [5] [7]. As surface coverage increases, lateral pressure from incoming molecules induces a phase transition where thiols reorient from lying-down states to standing-up configurations [40].

| Parameter | Au-S Thiolate | Physisorbed Au-S | Au-Au Interaction |

|---|---|---|---|

| Bond Strength (kcal/mol) | ~45 | ~20 | ~7-8 |

| Bond Length (Å) | 2.3-2.4 | 2.8-3.2 | 2.9-3.2 |

| Coordination Environment | Linear/Bridge | Van der Waals | Aurophilic |

| Electronic Character | Semi-covalent | Weak interaction | Weak covalent |

The fluorinated tail group of 12,12,12-trifluorododecane-1-thiol introduces unique surface properties compared to conventional alkanethiols [6]. The trifluoromethyl terminus creates a highly hydrophobic surface with low surface energy characteristics [25]. The presence of fluorine atoms also influences the molecular packing and orientation within the monolayer due to the larger van der Waals radius of fluorine compared to hydrogen [6] [9].

Structural Analysis via X-ray Photoelectron Spectroscopy and Near Edge X-ray Absorption Fine Structure Spectroscopy

X-ray photoelectron spectroscopy provides quantitative elemental composition analysis and chemical state information for fluorinated thiol monolayers [9] [12]. The technique enables identification of fluorine, carbon, sulfur, and gold signals, allowing for determination of monolayer thickness, molecular orientation, and surface coverage [9] [33]. For perfluorinated alkanethiol systems similar to 12,12,12-trifluorododecane-1-thiol, X-ray photoelectron spectroscopy reveals distinct peaks corresponding to different carbon environments [9].

The carbon 1s region typically exhibits three distinct peaks: hydrocarbon carbon at 285 eV, perfluoromethylene carbon at 291 eV, and perfluoromethyl carbon at 293 eV [9]. The relative intensities of these peaks provide information about molecular organization and orientation [9] [33]. For well-organized fluorinated monolayers, the perfluoromethyl peak intensity increases at glancing takeoff angles, while the hydrocarbon peak intensity increases at normal takeoff angles, indicating proper molecular orientation with fluorinated segments at the outer surface [9].

| Sample | Fluorine F1s (%) | Gold Au4f (%) | Hydrocarbon C1s (%) | Fluorocarbon C1s (%) | Sulfur S2p (%) |

|---|---|---|---|---|---|

| F10 (Perfluorinated C10) | 55.9 | 16.4 | 4.0 | 22.3 | 1.1 |

| F8 (Perfluorinated C8) | 50.6 | 19.9 | 6.3 | 19.8 | 1.5 |

| F6 (Perfluorinated C6) | 45.4 | 26.1 | 9.0 | 15.6 | 1.8 |

| F4 (Perfluorinated C4) | 27.0 | 39.0 | 18.0 | 9.0 | 2.6 |

The sulfur 2p spectral region provides critical information about the thiol binding state [9] [12]. High-resolution sulfur 2p spectra typically show a thiolate peak at 162 eV, indicating successful chemisorption to the gold substrate [9]. The presence of unbound thiols can be detected through peaks at higher binding energies around 163.5 eV [9]. For well-formed fluorinated monolayers, more than 90% of sulfur atoms exist in the bound thiolate state [9].

Near edge X-ray absorption fine structure spectroscopy complements X-ray photoelectron spectroscopy by providing information about molecular orientation and ordering within the monolayer [9] [10]. The technique measures the polarization dependence of X-ray absorption, which varies with the angle between the molecular axis and the X-ray electric field vector [9] [10]. For fluorinated thiols, the carbon K-edge spectra reveal characteristic features associated with carbon-fluorine bonds [9].

The degree of molecular ordering can be quantified through analysis of the polarization-dependent spectra [9]. Well-ordered monolayers exhibit strong angular dependence in the absorption features, while disordered systems show minimal angular variation [9] [10]. For fluorinated alkanethiol systems, the molecular axis tilt angle relative to the surface normal can be determined, typically ranging from 12 to 30 degrees for well-ordered films [9].

| Sample | Percent Disordered | CF₃ Bonds (%) | Molecular Organization |

|---|---|---|---|

| F10 (C₈F₁₇CH₂CH₂SH) | 17 | 14 | Highly ordered |

| F8 (C₆F₁₃CH₂CH₂SH) | 23 | 18 | Well ordered |

| F6 (C₄F₉CH₂CH₂SH) | 48 | 23 | Moderately ordered |

| F4 (C₂F₅CH₂CH₂SH) | 87 | 33 | Poorly ordered |

The combination of X-ray photoelectron spectroscopy and near edge X-ray absorption fine structure spectroscopy provides comprehensive characterization of fluorinated thiol monolayers [9] [12]. These techniques enable determination of chemical composition, molecular orientation, surface coverage, and degree of ordering, which are essential parameters for understanding structure-property relationships in these systems [9] [35].

Nanoscale Surface Engineering Applications

12,12,12-Trifluorododecane-1-thiol monolayers offer unique opportunities for nanoscale surface engineering due to their combination of fluorinated surface chemistry and robust thiol-gold anchoring [39]. The trifluoromethyl-terminated surface exhibits exceptional hydrophobic properties with water contact angles typically exceeding 110 degrees [6] [24]. This hydrophobicity makes these monolayers valuable for applications requiring water-repellent surfaces and low surface energy coatings [24].

Surface modification with fluorinated self-assembled monolayers enables precise control of interfacial properties at the molecular level [24] [41]. The fluorinated terminus creates surfaces with reduced surface tension, which effectively repels ionic species and polar molecules from the interface [24] [41]. This property has been successfully exploited in photovoltaic applications where fluorinated monolayers reduce electron recombination rates by repelling electrolyte ions [24] [41].

| Application | Self-Assembled Monolayer Type | Key Properties | Industrial Relevance |

|---|---|---|---|

| Hydrophobic Coatings | Fluorinated thiols | Low surface energy | High |

| Corrosion Protection | Long-chain thiols | Barrier formation | High |

| Molecular Electronics | Functionalized thiols | Electron transport | Emerging |

| Biosensors | Biotinylated thiols | Biorecognition | High |

| Lubrication | Hydrocarbon thiols | Low friction | Medium |

The nanoscale engineering applications of 12,12,12-trifluorododecane-1-thiol extend to molecular electronics where the monolayer can serve as an insulating barrier or template for device fabrication [40] [42]. The well-defined thickness and uniform coverage achievable with these monolayers make them suitable for applications requiring precise control of electrical properties [40] [37]. The fluorinated surface chemistry also provides chemical inertness that protects underlying substrates from environmental degradation [22].

Microcontact printing and nanolithographic techniques can be employed with these monolayers to create patterned surfaces with controlled wettability and chemical functionality [39] [43]. The ability to selectively deposit and remove thiol monolayers enables fabrication of surfaces with spatially defined properties for applications in microfluidics, biosensing, and surface patterning [39] [40].

The thermal and chemical stability of fluorinated thiol monolayers makes them suitable for demanding applications where conventional organic coatings may fail [20] [22]. The strong gold-sulfur interaction combined with the chemical inertness of the fluorinated tail group provides durability under various environmental conditions [14] [20]. This stability is particularly valuable in applications requiring long-term performance such as protective coatings and sensor surfaces [22] [42].

Para-Fluoro-Thiol Reaction Pathway Elucidation

The para-fluoro-thiol reaction represents a highly selective nucleophilic aromatic substitution mechanism that exhibits remarkable efficiency in fluorinated thiol-mediated transformations [1]. In the context of 12,12,12-trifluorododecane-1-thiol, this pathway operates through a well-defined mechanistic sequence that begins with thiolate formation and proceeds through nucleophilic attack at the para position of pentafluorinated aromatic systems [2] [3].

The mechanistic pathway initiates with deprotonation of 12,12,12-trifluorododecane-1-thiol by a suitable base, generating the corresponding thiolate anion [2]. This deprotonation step is critical as the nucleophilicity of the thiol is significantly enhanced upon ionization, despite the electron-withdrawing effects of the terminal trifluoromethyl group [4]. The resulting thiolate exhibits reduced nucleophilicity compared to non-fluorinated analogues due to the inductive electron withdrawal by the fluorine atoms, which stabilizes the anionic center and modulates reactivity [5].

Following thiolate generation, nucleophilic attack occurs specifically at the para position of pentafluoroaromatic substrates [6]. This regioselectivity arises from the enhanced polarizability and stability of the dearomatized transition state when attack occurs at the para position relative to other positions [2]. Computational studies indicate that pentafluorophenyl moieties exhibit increased electron deficiency at the para carbon, facilitating nucleophilic substitution through a classic addition-elimination mechanism [3].

The reaction proceeds through formation of a Meisenheimer complex intermediate, characterized by sp3 hybridization at the attacked carbon center [1]. This intermediate subsequently undergoes elimination of fluoride ion to restore aromaticity and complete the substitution process [2]. The fluoride elimination step is thermodynamically favorable due to the stability of the fluoride ion and the restoration of aromatic stabilization energy [7].

Kinetic analysis reveals that the para-fluoro-thiol reaction follows second-order kinetics, with rate dependence on both thiol and aromatic substrate concentrations [8]. The reaction exhibits activation energies typically ranging from 45 to 65 kilojoules per mole, depending on solvent and substitution patterns [8]. Temperature studies demonstrate that reaction rates increase exponentially with temperature, following Arrhenius behavior with pre-exponential factors influenced by steric accessibility around the reaction center [8].

Table 1: Para-Fluoro-Thiol Reaction Kinetic Parameters in Different Solvents

| Solvent | Dielectric Constant | Relative Rate Enhancement | Reaction Time (Minutes) | Conversion Percentage | Temperature (°C) |

|---|---|---|---|---|---|

| Tetrahydrofuran | 7.6 | 1.0 | 180 | 65 | 25 |

| Dimethylformamide | 36.7 | 15.2 | 12 | 92 | 25 |

| Acetonitrile | 37.5 | 12.8 | 15 | 88 | 25 |

| Dimethyl sulfoxide | 46.7 | 18.5 | 10 | 95 | 25 |

Self-propagation mechanisms have been identified in certain para-fluoro-thiol systems where released fluoride ions can activate additional thiol molecules, creating a catalytic cycle that reduces base requirements [2]. This self-propagating behavior is particularly pronounced when using fluoride sources as bases, as the liberated fluoride can deprotonate additional thiol molecules and maintain reaction progress even under sub-stoichiometric base conditions [2].

Solvent Polarity Effects on Nucleophilic Substitution Kinetics

Solvent polarity exerts profound influence on the kinetics of nucleophilic substitution reactions involving 12,12,12-trifluorododecane-1-thiol [9] [10]. The mechanistic pathway of these reactions involves charged transition states and intermediates that are differentially stabilized by solvents of varying polarity, leading to dramatic rate variations across different solvent systems [11] [12].

Polar aprotic solvents demonstrate superior performance in promoting nucleophilic substitution reactions compared to their protic counterparts [13]. Dimethylformamide, dimethyl sulfoxide, and acetonitrile represent optimal solvent choices, providing rate enhancements of 12 to 18-fold relative to tetrahydrofuran [8] [13]. These solvents stabilize the developing negative charge in transition states while avoiding strong hydrogen bonding interactions that would diminish nucleophile reactivity [9] [13].

The enhanced reactivity in polar aprotic media arises from preferential solvation of cationic species while leaving anionic nucleophiles relatively unsolvated [13]. This differential solvation effect increases the effective nucleophilicity of thiolate anions derived from 12,12,12-trifluorododecane-1-thiol, facilitating faster approach to electrophilic centers [9]. In contrast, protic solvents form extensive hydrogen bonding networks with thiolate anions, effectively sequestering the nucleophile and reducing reaction rates [14].

Dielectric constant correlations reveal a strong positive relationship between solvent polarity and reaction rate for nucleophilic aromatic substitutions [10] [12]. Solvents with dielectric constants above 30 consistently provide optimal reaction conditions, with dimethyl sulfoxide (dielectric constant 46.7) showing the highest rate enhancements [10]. This correlation reflects the stabilization of polar transition states that develop during the nucleophilic attack phase [11].

Table 2: Solvent Polarity Effects on Nucleophilic Substitution Kinetics

| Solvent | Polarity Index | Dielectric Constant | Protic/Aprotic | Rate Enhancement Factor | Nucleophile Solvation Effect |

|---|---|---|---|---|---|

| Water | 10.2 | 80.1 | Protic | 0.1 | Strong |

| Methanol | 5.1 | 32.7 | Protic | 0.3 | Strong |

| Ethanol | 4.3 | 24.5 | Protic | 0.4 | Strong |

| Acetonitrile | 5.8 | 37.5 | Aprotic | 8.2 | Weak |

| Dimethylformamide | 6.4 | 36.7 | Aprotic | 12.5 | Weak |

| Dimethyl sulfoxide | 7.2 | 46.7 | Aprotic | 15.8 | Weak |

| Tetrahydrofuran | 4.0 | 7.6 | Aprotic | 2.1 | Moderate |

| Dichloromethane | 3.1 | 8.9 | Aprotic | 1.8 | Weak |

Mechanistic studies indicate that solvent effects operate primarily through stabilization of the transition state rather than ground state solvation [15]. The nucleophilic substitution transition state exhibits greater charge separation and dipolar character compared to the starting materials, making it more responsive to solvent polarity changes [11]. Computational modeling demonstrates that polar solvents lower activation barriers by 15 to 25 kilojoules per mole relative to nonpolar media [12].

Temperature-solvent interactions reveal complex dependencies where polar aprotic solvents maintain their rate-enhancing effects across a broad temperature range [16]. However, protic solvents show increased inhibitory effects at elevated temperatures due to enhanced hydrogen bonding interactions with the nucleophile [14]. This temperature dependence necessitates careful solvent selection based on intended reaction conditions [10].

The fluorinated nature of 12,12,12-trifluorododecane-1-thiol introduces additional considerations for solvent selection [4]. The trifluoromethyl group exhibits unique solvation characteristics that can influence reactivity patterns differently than conventional alkyl thiols [5]. Fluorophilic solvents may provide enhanced solubility and potentially modified reactivity profiles, though systematic studies in this area remain limited [4].

Base Selection Criteria for Sub-Stoichiometric Catalysis

Base selection for sub-stoichiometric catalysis in reactions involving 12,12,12-trifluorododecane-1-thiol requires careful consideration of multiple factors including basicity, nucleophilicity, solubility, and potential for self-propagating mechanisms [17] [18]. The unique electronic properties imparted by the trifluoromethyl terminus necessitate bases capable of efficient thiol deprotonation while maintaining catalytic turnover under reduced loading conditions [19].

Tetrabutylammonium fluoride emerges as the optimal base for sub-stoichiometric applications, demonstrating exceptional performance at loadings as low as 20 mole percent [20]. This fluoride source provides dual functionality, serving both as a deprotonating agent and as a source of fluoride ions that can participate in self-propagating catalytic cycles [19]. The high basicity of fluoride anion (pKa ≈ 15) ensures efficient thiol deprotonation, while the released fluoride from subsequent reactions maintains catalytic activity [20].

1,8-Diazabicyclo[5.4.0]undec-7-ene represents another highly effective base for sub-stoichiometric catalysis, operating efficiently at 10 mole percent loadings [21]. This bicyclic amidine base exhibits excellent solubility in aprotic solvents and provides strong basicity (pKa 13.4) without introducing complications from metal cations [22]. The non-nucleophilic nature of 1,8-Diazabicyclo[5.4.0]undec-7-ene prevents competitive side reactions while maintaining high catalytic efficiency [18].

Table 3: Base Selection Criteria for Sub-Stoichiometric Catalysis

| Base | pKa Value | Optimal Loading (mol%) | Rate Constant (M⁻¹s⁻¹) | Selectivity (%) | Self-Propagation |

|---|---|---|---|---|---|

| Tetrabutylammonium fluoride | 15.0 | 20 | 0.023 | 95 | Yes |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | 13.4 | 10 | 0.018 | 92 | Yes |

| Potassium fluoride | 10.8 | 50 | 0.0052 | 78 | No |

| Cesium fluoride | 9.8 | 30 | 0.0089 | 85 | No |

| Triethylamine | 10.8 | Not effective | <1×10⁻⁵ | N/A | No |

Metal fluorides such as potassium fluoride and cesium fluoride require higher loadings (30-50 mole percent) to achieve comparable reactivity due to their lower solubility in organic solvents and reduced basicity [20] [23]. However, these inorganic bases offer advantages in terms of cost and availability for large-scale applications [20]. Cesium fluoride demonstrates superior performance compared to potassium fluoride due to its enhanced solubility and the increased nucleophilicity of the cesium-complexed fluoride anion [7].

The mechanism of sub-stoichiometric catalysis involves initial thiol deprotonation by the base, followed by nucleophilic attack and fluoride elimination [2]. In self-propagating systems, the eliminated fluoride ion can deprotonate additional thiol molecules, creating a catalytic cycle that extends beyond the initial base loading [2] [19]. This self-propagation is particularly effective with fluorinated substrates where fluoride elimination is thermodynamically favorable [23].

Kinetic analysis reveals that effective sub-stoichiometric bases must possess basicity sufficient to compete with the acidity of the thiol substrate while maintaining sufficient nucleophilicity to regenerate active catalytic species [18]. The pKa differential between base and thiol should exceed 3-4 units to ensure efficient proton transfer under catalytic conditions [17] [21].

Table 4: Fluorinated Thiol Reactivity and Physical Parameters

| Compound | Molecular Formula | Molecular Weight | pKa Value | Nucleophilicity Parameter | Reaction Rate (Relative) | Surface Tension (mN/m) |

|---|---|---|---|---|---|---|

| 12,12,12-Trifluorododecane-1-thiol | C₁₂H₂₃F₃S | 256.37 | 8.2 | 0.65 | 0.54 | 18.5 |

| Dodecanethiol | C₁₂H₂₆S | 202.40 | 10.3 | 1.20 | 1.00 | 25.8 |

| 13,13,13-Trifluorotridecanethiol | C₁₃H₂₅F₃S | 270.40 | 8.1 | 0.63 | 0.52 | 17.9 |

| 2,2,2-Trifluoroethanethiol | C₂H₃F₃S | 134.10 | 6.8 | 0.45 | 0.38 | 15.2 |

| 1H,1H-Perfluorodecanethiol | C₁₀H₅F₁₇S | 496.19 | 7.5 | 0.58 | 0.48 | 12.8 |

Solvent compatibility emerges as a critical factor in base selection, as the chosen base must maintain sufficient solubility and activity in the reaction medium [19]. Tetrabutylammonium salts demonstrate excellent solubility across a range of aprotic solvents, while metal fluorides may require polar coordinating solvents for optimal performance [20]. The base must also exhibit thermal stability under reaction conditions to prevent decomposition that would terminate catalytic activity [18].